N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
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Overview
Description
N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a complex organic compound that features a combination of benzothiazole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling through hydrazide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Uniqueness
N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is unique due to its combination of benzothiazole and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHQLWNMDRQAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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